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molecular formula C9H10N2O2 B073327 2-Hydroxyimino-N-p-tolyl-acetamide CAS No. 1132-40-7

2-Hydroxyimino-N-p-tolyl-acetamide

Cat. No. B073327
M. Wt: 178.19 g/mol
InChI Key: AEWRKRLVPROQRN-POHAHGRESA-N
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Patent
US09006454B2

Procedure details

A solution of chloral hydrate (38 g, 0.223 mol), hydroxylamine hydrochloride (41 g, 0.594 mol) and sodium sulphate (40 g, 0.281 mol) in water (800 mL) was heated to 90° C. To this mixture was added a solution of p-toluidine (20 g, 0.1866 mol) in conc. HCl (30 mL) The resulting mixture was stirred for another 2 h. After the reaction is completed, the reaction mixture was cooled to room temperature, the precipitate was filtered and washed with water (100 mL). The solid was dried in a vacuum oven to get the required product as a grey coloured solid.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)(Cl)[CH:3]([OH:5])O.Cl.[NH2:9][OH:10].S([O-])([O-])(=O)=O.[Na+].[Na+].[NH2:18][C:19]1[CH:24]=[CH:23][C:22]([CH3:25])=[CH:21][CH:20]=1>O.Cl>[OH:10][N:9]=[CH:2][C:3]([NH:18][C:19]1[CH:24]=[CH:23][C:22]([CH3:25])=[CH:21][CH:20]=1)=[O:5] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
Quantity
41 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
40 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for another 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with water (100 mL)
CUSTOM
Type
CUSTOM
Details
The solid was dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ON=CC(=O)NC1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09006454B2

Procedure details

A solution of chloral hydrate (38 g, 0.223 mol), hydroxylamine hydrochloride (41 g, 0.594 mol) and sodium sulphate (40 g, 0.281 mol) in water (800 mL) was heated to 90° C. To this mixture was added a solution of p-toluidine (20 g, 0.1866 mol) in conc. HCl (30 mL) The resulting mixture was stirred for another 2 h. After the reaction is completed, the reaction mixture was cooled to room temperature, the precipitate was filtered and washed with water (100 mL). The solid was dried in a vacuum oven to get the required product as a grey coloured solid.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)(Cl)[CH:3]([OH:5])O.Cl.[NH2:9][OH:10].S([O-])([O-])(=O)=O.[Na+].[Na+].[NH2:18][C:19]1[CH:24]=[CH:23][C:22]([CH3:25])=[CH:21][CH:20]=1>O.Cl>[OH:10][N:9]=[CH:2][C:3]([NH:18][C:19]1[CH:24]=[CH:23][C:22]([CH3:25])=[CH:21][CH:20]=1)=[O:5] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
Quantity
41 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
40 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for another 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with water (100 mL)
CUSTOM
Type
CUSTOM
Details
The solid was dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ON=CC(=O)NC1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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